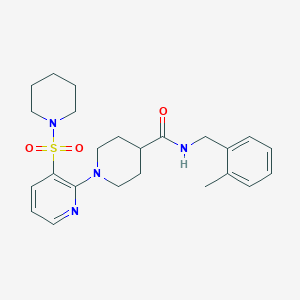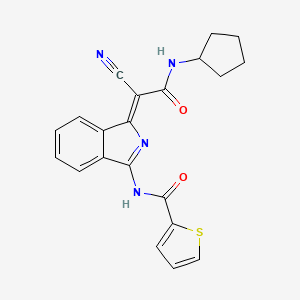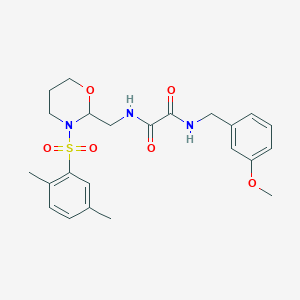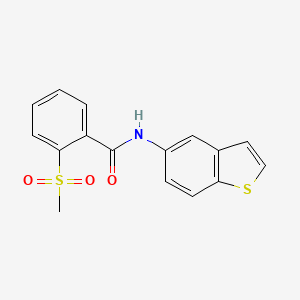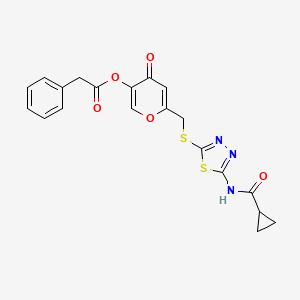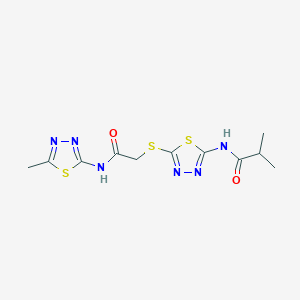
2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone, also known as MPTPE, is a chemical compound with potential applications in scientific research.
Mécanisme D'action
2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone exerts its pharmacological effects by binding to dopamine D3 receptors and preventing the activation of downstream signaling pathways that are involved in the regulation of various physiological processes. By blocking dopamine D3 receptors, 2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone can modulate the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, motivation, and reward.
Biochemical and Physiological Effects
2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone has been shown to have various biochemical and physiological effects in preclinical studies. For example, 2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone has been shown to reduce the reinforcing effects of cocaine and other drugs of abuse in animal models, suggesting that it may have potential applications in the treatment of addiction. 2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone has also been shown to have antidepressant-like effects in animal models, suggesting that it may have potential applications in the treatment of mood disorders.
Avantages Et Limitations Des Expériences En Laboratoire
2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone has several advantages and limitations for lab experiments. One advantage is that it is a selective antagonist of dopamine D3 receptors, meaning that it can be used to investigate the specific role of these receptors in various physiological and pathological processes. Another advantage is that it has been shown to have good pharmacokinetic properties in animal models, meaning that it can be administered orally or intraperitoneally and reach the brain in sufficient concentrations to exert its pharmacological effects.
One limitation of 2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone is that it is a relatively new compound, and its pharmacological properties and potential applications are still being investigated. Another limitation is that it has not yet been tested in clinical trials, meaning that its safety and efficacy in humans are still unknown.
Orientations Futures
There are several potential future directions for the investigation of 2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone. One direction is to investigate its potential applications in the treatment of addiction and mood disorders in humans. Another direction is to investigate its potential applications in other physiological and pathological processes that are regulated by dopamine D3 receptors, such as motor control and cognition. Additionally, further research is needed to investigate the safety and pharmacokinetic properties of 2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone in humans, as well as to develop more potent and selective dopamine D3 receptor antagonists for use in scientific research.
Méthodes De Synthèse
2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone can be synthesized using a multi-step process involving the reaction of 6-methyl-2-(p-tolyl)pyrimidin-4-ol with 1-(4-phenylpiperazin-1-yl)ethanone in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain 2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone in high yield and purity.
Applications De Recherche Scientifique
2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone has potential applications in scientific research as a tool for investigating the role of dopamine D3 receptors in various physiological and pathological processes. Dopamine D3 receptors are a subtype of dopamine receptors that have been implicated in the regulation of mood, motivation, reward, and addiction. 2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone is a selective antagonist of dopamine D3 receptors, meaning that it blocks their activity without affecting other dopamine receptor subtypes.
Propriétés
IUPAC Name |
2-[6-methyl-2-(4-methylphenyl)pyrimidin-4-yl]oxy-1-(4-phenylpiperazin-1-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4O2/c1-18-8-10-20(11-9-18)24-25-19(2)16-22(26-24)30-17-23(29)28-14-12-27(13-15-28)21-6-4-3-5-7-21/h3-11,16H,12-15,17H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSQJCVWTCRJPJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=CC(=N2)OCC(=O)N3CCN(CC3)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-Methyl-2-(p-tolyl)pyrimidin-4-yl)oxy)-1-(4-phenylpiperazin-1-yl)ethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-chloro-2-fluorophenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B2787444.png)
![7-(2-furylmethyl)-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]thio}[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2787445.png)
![4-(morpholinosulfonyl)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B2787446.png)
![Ethyl 2-(4-(azepan-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2787448.png)
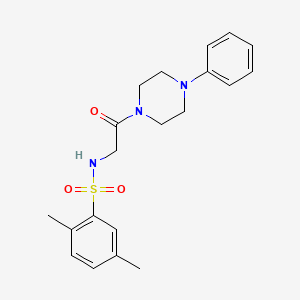
![N-(2-chloro-4-methylphenyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2787452.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((5,6-dimethyl-7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide](/img/structure/B2787453.png)
